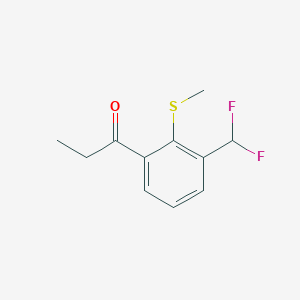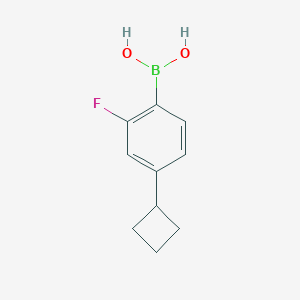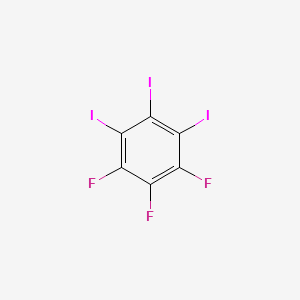
1,2,3-Trifluoro-4,5,6-triiodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trifluoro-4,5,6-triiodobenzene is an organofluorine compound with the molecular formula C6F3I3. It is a derivative of benzene where three hydrogen atoms are replaced by fluorine atoms and the other three by iodine atoms. This compound is notable for its unique combination of halogen atoms, which imparts distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3-Trifluoro-4,5,6-triiodobenzene can be synthesized through halogen exchange reactions. One common method involves the reaction of 1,2,3-trifluorobenzene with iodine in the presence of a catalyst such as iron or copper. The reaction typically occurs under reflux conditions with a suitable solvent like acetic acid or dichloromethane. The reaction proceeds through electrophilic aromatic substitution, where iodine atoms replace hydrogen atoms on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Trifluoro-4,5,6-triiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding iodoxy or iodoso derivatives.
Reduction Reactions: Reduction of the iodine atoms can lead to the formation of 1,2,3-trifluorobenzene.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products
Substitution: Formation of 1,2,3-trifluoro-4,5,6-triaminobenzene, 1,2,3-trifluoro-4,5,6-trithiolobenzene, etc.
Oxidation: Formation of iodoxybenzene or iodoso derivatives.
Reduction: Formation of 1,2,3-trifluorobenzene.
Applications De Recherche Scientifique
1,2,3-Trifluoro-4,5,6-triiodobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex halogenated compounds.
Biology: Employed in the study of halogen bonding interactions in biological systems.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 1,2,3-trifluoro-4,5,6-triiodobenzene involves its ability to participate in halogen bonding interactions. The presence of both fluorine and iodine atoms creates regions of electron deficiency (σ-holes) and electron density (π-holes), allowing the compound to interact with various molecular targets. These interactions can stabilize certain molecular conformations and influence the reactivity of the compound in different chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trifluoro-2,4,6-triiodobenzene: Another trifluorotriiodobenzene isomer with similar halogenation but different substitution pattern.
2,4,6-Trifluoro-1,3,5-triiodobenzene: Similar structure with different positioning of fluorine and iodine atoms.
Uniqueness
1,2,3-Trifluoro-4,5,6-triiodobenzene is unique due to its specific substitution pattern, which affects its electronic properties and reactivity. The arrangement of fluorine and iodine atoms influences the compound’s ability to form halogen bonds and participate in various chemical reactions, making it distinct from other isomers.
Propriétés
Formule moléculaire |
C6F3I3 |
|---|---|
Poids moléculaire |
509.77 g/mol |
Nom IUPAC |
1,2,3-trifluoro-4,5,6-triiodobenzene |
InChI |
InChI=1S/C6F3I3/c7-1-2(8)4(10)6(12)5(11)3(1)9 |
Clé InChI |
GLWLXUJSESIZCD-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)I)I)I)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14069677.png)
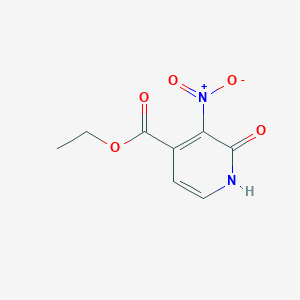
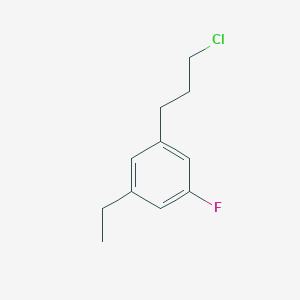
![2-[(2-{4-[(E)-(5,6-Dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol](/img/structure/B14069690.png)
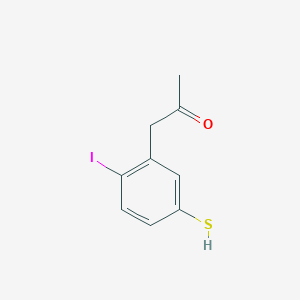

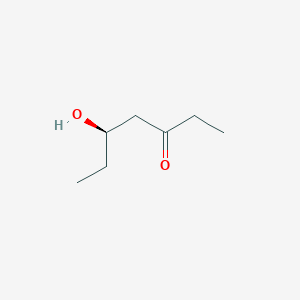
![2-[2-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]acetic acid](/img/structure/B14069704.png)


![[5-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069719.png)
![1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]-](/img/structure/B14069726.png)
